molecular formula C12H14ClNO2Si B1369612 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester CAS No. 470463-44-6

2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester

Cat. No. B1369612
M. Wt: 267.78 g/mol
InChI Key: YXAFNLLWRMATGC-UHFFFAOYSA-N
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Description

“2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester” is a chemical compound with the empirical formula C12H14ClNO2Si . It has a molecular weight of 267.78g/mol . The IUPAC name for this compound is methyl 2-chloro-4-(2-trimethylsilylethynyl)pyridine-3-carboxylate .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester” can be represented by the SMILES string COC(=O)c1c(Cl)nccc1C#CSi(C)C and the InChI string 1S/C12H14ClNO2Si/c1-16-12(15)10-9(5-7-14-11(10)13)6-8-17(2,3)4/h5,7H,1-4H3 .


Physical And Chemical Properties Analysis

The compound is a solid . It has a complexity of 353, a covalently-bonded unit count of 1, an exact mass of 267.048233g/mol, a formal charge of 0, a H-bond acceptor of 3, a H-bond donor of 0, a heavy atom count of 17, and a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Characterization

  • The chemical synthesis of similar compounds, such as 2-chloro nicotinic acid, involves multiple steps, including esterification and reduction processes. For instance, Shen Ying-zhong (2009) explored the synthesis of 2-chloro-3-cyanomethylpyridine, a compound related to 2-chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester, highlighting the detailed synthesis steps and characterizations (Shen Ying-zhong, 2009).

Chemical Stability

  • Research by Wioletta Parys and A. Pyka (2010) investigated the chemical stability of nicotinic acid and its esters under various conditions, providing insights into the stability of similar compounds (Parys & Pyka, 2010).

Antimicrobial Activity

  • A study by A. Naglah et al. (2015) on the antimicrobial activity of novel compounds, including those linked to nicotinic acid, suggests potential applications in antimicrobial treatments. This research could provide a foundation for understanding the antimicrobial properties of 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester (Naglah et al., 2015).

Stereoselective Synthesis

  • The stereoselective synthesis of β-keto esters by Geotrichum candidum, as studied by Ramesh N. Patel et al. (1992), provides insights into enantioselective synthesis methods that could be applicable to the synthesis of 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester (Patel et al., 1992).

Structure-Activity Relationships

  • Research on the structure-activity relationships of similar compounds, such as those studied by J. P. D. van Veldhoven et al. (2011), can offer insights into the pharmacological potential of 2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester (van Veldhoven et al., 2011).

properties

IUPAC Name

methyl 2-chloro-4-(2-trimethylsilylethynyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2Si/c1-16-12(15)10-9(5-7-14-11(10)13)6-8-17(2,3)4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAFNLLWRMATGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1Cl)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592074
Record name Methyl 2-chloro-4-[(trimethylsilyl)ethynyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-trimethylsilanylethynyl-nicotinic acid methyl ester

CAS RN

470463-44-6
Record name Methyl 2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470463-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4-[(trimethylsilyl)ethynyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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